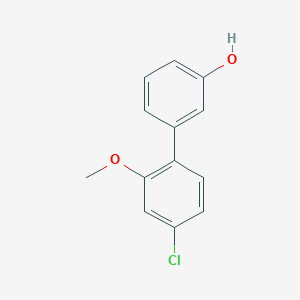
3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%
Vue d'ensemble
Description
3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-FMPP) is a synthetic compound used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 358.4 g/mol and a melting point of 166-169°C. 3-FMPP is a widely used reagent in organic synthesis, due to its low toxicity, low cost, and easy availability. It is also used in a variety of scientific research applications, such as in the study of biological systems and in the development of new drugs. This article will discuss the synthesis method of 3-FMPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, and is also used in the study of biological systems and in the development of new drugs. 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of biologically active compounds, such as the anti-cancer drug doxorubicin.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is known to be an electrophilic reagent that can react with various biological molecules, including proteins, nucleic acids, and carbohydrates. It has been suggested that 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is able to react with the amino acid residues of proteins, forming covalent bonds and altering their structure and function. It is also thought to be able to react with the phosphate groups of nucleic acids, forming covalent bonds and altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% are not yet fully understood. However, it is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, resulting in increased alertness and improved cognitive function. 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of proinflammatory compounds. Inhibition of this enzyme can lead to reduced inflammation and improved immune function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a low-cost and widely available reagent, and it has low toxicity. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is not always suitable for use in lab experiments. It can be unstable under certain conditions, and can react with other compounds in the reaction mixture.
Orientations Futures
The potential applications of 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% are vast and varied. Future research could focus on the development of new synthetic methods for the synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%, as well as new applications for the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%, and to develop new drugs and therapies based on its mechanism of action. Finally, further research could be conducted to explore the potential toxicity of 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%, and to develop methods for its safe and effective use in lab experiments.
Méthodes De Synthèse
3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-fluoro-4-methoxybenzaldehyde with p-toluenesulfonic acid in a mixture of ethanol and water. This reaction produces 3-fluoro-4-methoxybenzyl alcohol and p-toluenesulfonic acid monohydrate. The second step involves the reaction of 3-fluoro-4-methoxybenzyl alcohol with paraformaldehyde in the presence of sodium hydroxide. This reaction yields 3-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% as the main product, with some minor byproducts.
Propriétés
IUPAC Name |
methyl 3-fluoro-5-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-5-10(6-12(15)7-11)9-3-2-4-13(16)8-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRQFBKMPPVNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683586 | |
| Record name | Methyl 5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-16-3 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-3′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262002-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)





